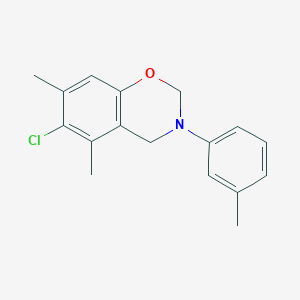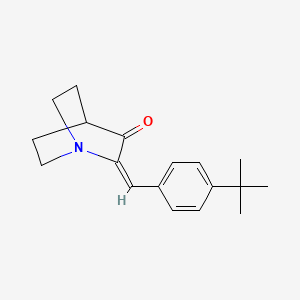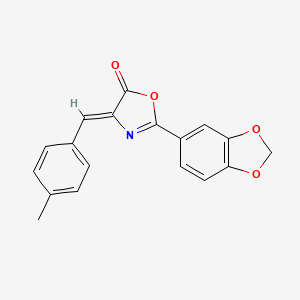![molecular formula C22H33N3O2 B5568025 (3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related complex molecules typically involves multi-step organic reactions, including cycloaddition and condensation reactions, to construct the core structure and introduce various functional groups. For instance, the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds under metal-free conditions has been described, which could be relevant for forming part of the molecule's pyrrolidin-3-ol structure (Chitrakar et al., 2017). Additionally, the use of 1,3-dipolar cycloaddition for synthesizing polyhydroxyalkylpyrrolidines as enzyme inhibitors showcases a method that might be adapted for the synthesis of complex molecules like the one (Guillermo A Oliveira Udry et al., 2016).
Molecular Structure Analysis
The molecular structure of complex molecules is critical for understanding their reactivity and properties. Studies involving X-ray crystallography, NMR, and other spectroscopic methods are essential for elucidating the arrangement of atoms within a molecule. For example, the crystal structure analysis of related compounds has revealed the importance of hydrogen bonding and π-π interactions in determining molecular conformation and stability (A. Lemmerer & S. Bourne, 2012).
Chemical Reactions and Properties
Complex molecules may undergo a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and redox reactions. The reactivity is often influenced by the molecule's functional groups and structural features. For instance, the condensation of 1,3-diones with aminomethylpyridine to synthesize pyrrolidines indicates a pathway that could be relevant for constructing or modifying molecules like (3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol (Jamie J. Klappa et al., 2002).
Physical Properties Analysis
The physical properties of a molecule, including melting point, boiling point, solubility, and crystal structure, are crucial for its application and handling. These properties are determined by the molecular structure and intermolecular forces. Research on similar compounds can provide insights into how structural features influence physical properties (C. Kavitha et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding how a molecule interacts with other substances. For instance, the study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids highlights how structural modifications can impact the molecule's physicochemical properties and interactions with metal centers (Dimitris Tzimopoulos et al., 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Interactions
The synthesis of functionalized pyrazolo[1,5-a]pyridines via oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins showcases the versatility of pyridine derivatives in chemical synthesis under metal-free conditions (Chitrakar et al., 2017). This method highlights the potential for creating complex molecules with structural similarities to the target compound, suggesting avenues for synthesizing and modifying such compounds for various applications.
Drug Design and Molecular Interactions
Research on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists demonstrates the significance of pyrrolidine and pyridine derivatives in medicinal chemistry (Duan et al., 2019). The study's focus on structure-based design and optimization to achieve high selectivity and desirable pharmacokinetic properties suggests that compounds with similar structural features could have potential applications in drug development.
Material Science and Polymer Chemistry
The synthesis of highly transparent and soluble polyimides incorporating pyridine and cyclohexane units indicates the utility of pyridine derivatives in developing advanced materials (Yao et al., 2018). Such polyimides exhibit excellent thermal and mechanical properties, along with high optical transmittance, suggesting that related compounds could be explored for applications in optoelectronics, coatings, and other material science fields.
Propriétés
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-16-14-25(15-22(16,27)17-8-6-9-17)21(26)19-12-7-13-23-20(19)24(2)18-10-4-3-5-11-18/h7,12-13,16-18,27H,3-6,8-11,14-15H2,1-2H3/t16-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYRRZUYVDNGCF-ZHRRBRCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)


![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)


![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)